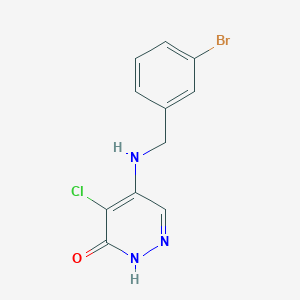

5-((3-Bromobenzyl)amino)-4-chloropyridazin-3(2h)-one

CAS No.:

Cat. No.: VC19954279

Molecular Formula: C11H9BrClN3O

Molecular Weight: 314.56 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H9BrClN3O |

|---|---|

| Molecular Weight | 314.56 g/mol |

| IUPAC Name | 4-[(3-bromophenyl)methylamino]-5-chloro-1H-pyridazin-6-one |

| Standard InChI | InChI=1S/C11H9BrClN3O/c12-8-3-1-2-7(4-8)5-14-9-6-15-16-11(17)10(9)13/h1-4,6H,5H2,(H2,14,16,17) |

| Standard InChI Key | JLFZBNBURNDFJJ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC(=C1)Br)CNC2=C(C(=O)NN=C2)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C₁₁H₉BrClN₃O, comprising a pyridazinone ring substituted at positions 4 and 5. Position 4 bears a chlorine atom, while position 5 is functionalized with a 3-bromobenzylamino group. The bromine atom resides at the meta position of the benzyl substituent, as confirmed by its SMILES notation: O=C1C(Cl)=C(NCC2=CC=CC(Br)=C2)C=NN1 .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Weight | 314.57 g/mol |

| Topological Polar Surface Area (TPSA) | 57.78 Ų |

| LogP (Partition Coefficient) | 2.7979 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 3 |

Synthesis and Reactivity

Synthetic Routes

The compound is synthesized via a two-step protocol:

-

Preparation of 5-Amino-4-chloropyridazin-3(2H)-one: This intermediate (CID 95827, CAS No. 95827) is generated through chlorination and amination of pyridazinone precursors .

-

Alkylation with 3-Bromobenzyl Bromide: The primary amine group of the intermediate reacts with 3-bromobenzyl bromide in a polar aprotic solvent (e.g., DMF or DMSO) under basic conditions (e.g., K₂CO₃ or Et₃N). The reaction proceeds via nucleophilic substitution, forming the desired product .

Table 2: Representative Reaction Conditions

| Parameter | Condition |

|---|---|

| Solvent | Dimethylformamide |

| Base | Potassium Carbonate |

| Temperature | 80–100°C |

| Reaction Time | 12–24 hours |

Physicochemical Properties

Solubility and Lipophilicity

With a LogP of 2.7979, the compound exhibits moderate lipophilicity, favoring solubility in organic solvents like dichloromethane or ethyl acetate over aqueous media . Its TPSA of 57.78 Ų suggests limited membrane permeability, aligning with the "Rule of Five" for drug-likeness .

Solid-State Characteristics

Although melting point data are unavailable, the compound’s storage guidelines (2–8°C) imply a solid-state structure prone to thermal decomposition at elevated temperatures. Crystallinity is inferred from its purification via recrystallization in solvents such as dichloromethane/hexane mixtures .

| Precautionary Measure | Guidance |

|---|---|

| Personal Protection | Gloves, goggles, and respiratory mask |

| Ventilation | Use in a fume hood |

| First Aid | Rinse skin/eyes with water; seek medical attention if ingested |

Environmental Impact

No ecotoxicity data are available, but brominated organics often exhibit persistence in aquatic systems. Proper disposal via licensed waste management services is critical .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume